molecular formula C21H20N2O4S2 B6569636 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide CAS No. 946282-88-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

Cat. No.: B6569636
CAS No.: 946282-88-8
M. Wt: 428.5 g/mol
InChI Key: FNKQEONVVNDUQP-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with two benzenesulfonyl groups. The dual benzenesulfonyl groups confer structural rigidity and enhanced π-π stacking interactions, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c24-28(25,19-9-3-1-4-10-19)22-18-13-14-21-17(16-18)8-7-15-23(21)29(26,27)20-11-5-2-6-12-20/h1-6,9-14,16,22H,7-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKQEONVVNDUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline-6-amine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate (Na2CO3) to maintain the pH at around 10. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

The compound has demonstrated significant antibacterial properties , particularly against Gram-positive and Gram-negative bacteria. It targets crucial enzymes involved in bacterial cell wall synthesis, specifically:

  • MurD : D-glutamic acid-adding enzyme
  • GlmU : N-acetylglucosamine-1-phosphate-uridyltransferase

By inhibiting these enzymes, the compound exhibits bactericidal effects against pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Medicinal Chemistry

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide serves as a lead compound for developing new antibacterial agents. Its structural features allow for modifications that can enhance its biological activity and selectivity.

Drug Development

The compound's ability to inhibit specific bacterial enzymes makes it a candidate for further development into therapeutic agents targeting resistant bacterial strains. Ongoing research aims to optimize its pharmacokinetic properties to improve efficacy and reduce side effects.

Biochemical Studies

Studies have shown that the compound effectively binds to MurD and GlmU enzymes, making it a valuable tool in biochemical assays aimed at understanding bacterial resistance mechanisms and enzyme functions .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against MRSA .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of derivatives based on this compound. Modifications to the sulfonamide group and tetrahydroquinoline moiety were explored to enhance antibacterial activity while minimizing cytotoxic effects on human cells .

Mechanism of Action

The mechanism by which N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition of certain biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide, a comparative analysis with structurally analogous compounds is provided below.

Structural Modifications and Physicochemical Properties

The closest structural analog identified is 2-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (CAS: 946241-19-6) . Key differences include:

  • Substituents : The analog replaces one benzenesulfonyl group with a propylsulfonyl chain and introduces a fluorine atom on the benzene ring.
  • Molecular Weight : The analog’s molecular weight is reduced (~442 g/mol) compared to the target compound (~478 g/mol) due to the smaller propylsulfonyl group.
  • Lipophilicity: The fluorine atom increases electronegativity and lipophilicity (predicted logP ~3.2 vs.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (referred to as BSTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with benzenesulfonyl groups. Its molecular formula is C24H26N2O5S2C_{24}H_{26}N_2O_5S_2 with a molecular weight of approximately 486.6 g/mol. The structural characteristics of BSTHQ suggest potential interactions with various biological targets, contributing to its pharmacological profile.

PropertyValue
Molecular FormulaC24H26N2O5S2C_{24}H_{26}N_2O_5S_2
Molecular Weight486.6 g/mol
Chemical StructureTetrahydroquinoline core with benzenesulfonyl groups

Antimicrobial Activity

Research has identified BSTHQ derivatives as effective antimicrobial agents against both gram-positive and gram-negative bacteria. A study utilizing molecular modeling and experimental assays indicated that these compounds interact with bacterial enzymes involved in cell wall synthesis, specifically targeting MurD and GlmU enzymes. These interactions inhibit bacterial growth without disrupting membrane integrity, highlighting a non-surfactant mechanism of action .

Anticancer Potential

BSTHQ has shown cytotoxic effects on various human tumor cell lines. The compound's ability to inhibit specific metabolic pathways contributes to its potential as an anticancer agent. In vitro studies have demonstrated that certain derivatives exhibit significant anti-proliferative effects, suggesting that modifications to the structure can enhance activity against cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of BSTHQ have been corroborated through in vivo studies. Compounds derived from benzenesulfonamide have been reported to reduce carrageenan-induced edema significantly. For instance, specific derivatives demonstrated up to 94% inhibition of inflammation at varying time points post-administration .

Study 1: Antimicrobial Efficacy

In a detailed study evaluating the antimicrobial efficacy of BSTHQ derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This study employed molecular docking techniques to predict binding affinities, confirming the interaction with GlmU as a promising target for further development .

Study 2: Anticancer Activity

A separate investigation focused on the cytotoxicity of BSTHQ against human cancer cell lines revealed that modifications in the sulfonamide group could enhance selectivity and potency against specific cancer types. The findings indicated that some derivatives could induce apoptosis in tumor cells, warranting further exploration in drug development .

Study 3: Anti-inflammatory Properties

Another research effort synthesized new benzenesulfonamide derivatives and evaluated their anti-inflammatory activity. Compounds demonstrated significant inhibition of inflammation markers in animal models, reinforcing the therapeutic potential of BSTHQ derivatives in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via sequential sulfonylation and cyclization reactions. For example:

React 1,2,3,4-tetrahydroquinolin-6-amine with benzenesulfonyl chloride in the presence of a base (e.g., NaH) in THF to introduce the first sulfonamide group .

Further sulfonylation at the tetrahydroquinoline nitrogen using a second equivalent of benzenesulfonyl chloride under similar conditions .

Purification via silica gel chromatography and characterization by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Key Reagents and Conditions :

StepReagents/ConditionsPurpose
1NaH, THF, 0°C → RTDeprotonation and sulfonylation
2Benzenesulfonyl chloride (1.2 equiv)Introduce sulfonamide groups
3Silica gel chromatography (EtOAc/hexane)Purification

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR reveals aromatic protons (δ 7.2–8.1 ppm), tetrahydroquinoline backbone protons (δ 1.5–3.5 ppm), and sulfonamide NH (δ ~10 ppm, broad singlet) . 13C^{13}C NMR confirms sulfonyl carbons (~140 ppm) and quaternary carbons .
  • Mass Spectrometry (MS) : HRMS provides exact mass (e.g., [M+H]+^+ calculated for C22_{22}H21_{21}N2_2O4_4S2_2: 441.0982) .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is typical for biologically active derivatives .

Advanced Research Questions

Q. What computational strategies are used to predict its binding affinity for neuronal nitric oxide synthase (nNOS)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into the nNOS active site (PDB ID: 3NOS). Focus on interactions with key residues (e.g., heme propionates, Trp587) .
  • Structure-Activity Relationship (SAR) : Compare with analogs like N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide, which shows IC50_{50} < 100 nM for nNOS .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between substituents (e.g., benzenesulfonyl vs. thiophene groups) .

Q. How does molecular conformation influence its biological activity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to analyze torsion angles (e.g., sulfonamide dihedral angles ~47°–56°), which impact receptor binding .
  • Dynamic SAR : For RORγ inverse agonists, substituent orientation (e.g., para-fluorobenzenesulfonyl groups) enhances activity (IC50_{50} < 1 μM) by optimizing hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes to assess conformational stability over 100 ns trajectories .

Q. What experimental models evaluate its antitumor potential?

  • Methodological Answer :

  • In Vitro :
  • Cell Viability Assays : Use colorectal cancer cells (e.g., HCT-116) treated with 1–50 μM compound for 48–72 hours. Measure IC50_{50} via MTT assay .
  • Apoptosis Markers : Western blotting for cleaved PARP and caspase-3 .
  • In Vivo :
  • Xenograft Models : Administer 10–20 mg/kg/day intraperitoneally to nude mice with HCT-116 tumors. Monitor tumor volume reduction over 21 days .

Data Contradiction Analysis

Q. How are conflicting biological activity reports resolved (e.g., nNOS inhibition vs. RORγ modulation)?

  • Methodological Answer :

  • Selectivity Profiling : Test the compound against a panel of enzymes (nNOS, eNOS, RORγ) using radioactive 3H^{3}H-arginine conversion assays .
  • Pharmacophore Mapping : Overlay structures of selective nNOS inhibitors (e.g., compound 70 in ) and RORγ ligands (e.g., SR1555 in ) to identify divergent binding motifs.
  • Dose-Response Curves : Compare IC50_{50} values; true targets typically show ≥10-fold selectivity .

Research Design Considerations

Q. What strategies optimize its solubility for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Convert to a hydrochloride salt using HCl in methanol, improving aqueous solubility .
  • Prodrug Design : Introduce PEGylated sulfonamide derivatives to enhance bioavailability .
  • Formulation : Use cyclodextrin-based carriers (e.g., HP-β-CD) at 10–20% w/v in PBS for intravenous delivery .

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